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Compound of Interest

Compound Name: 3-Cyclopentylpropanal

Cat. No.: B1600739

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Cyclopentylpropanal. Due to the limited availability of published experimental spectra for
this specific compound, this guide leverages predictive models and established principles of
organic spectroscopy to offer a detailed analysis of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve
as a valuable resource for the identification, characterization, and quality control of 3-
Cyclopentylpropanal in research and development settings.

Chemical Structure and Properties

e |[UPAC Name: 3-Cyclopentylpropanal(1]

Molecular Formula: CsH14O[1]

Molecular Weight: 126.20 g/mol [1]

CAS Number: 6053-89-0[1]

SMILES: C1CCC(C1)CCC=0[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted *H NMR, 3C NMR, and IR spectroscopic data for
3-Cyclopentylpropanal. These predictions are based on established chemical shift and
absorption frequency ranges for similar functional groups and structural motifs.

licted * | : NMR)

Predicted Chemical Predicted Predicted
Protons . o .
Shift (ppm) Multiplicity Integration
-CHO 9.5-10.0 Triplet (t) 1H
-CHz2-CHO 24-26 Triplet of doublets (td)  2H
-CH2-CH2-CHO 16-1.8 Multiplet (m) 2H
Cyclopentyl-CH 1.7-19 Multiplet (m) 1H
Cyclopentyl-CHz
y. penty ] 15-17 Multiplet (m) 2H
(adjacent to chain)
Cyclopentyl-CHz 10-14 Multiplet (m) 6H

Prediction based on general chemical shift values for aldehydes and cycloalkanes.[2][3][4]

licted 2 | : NMR)

Carbon Predicted Chemical Shift (ppm)
-CHO 200 - 205

-CH2-CHO 40 - 50

-CH2-CH2-CHO 30-35

Cyclopentyl-CH 35-45

Cyclopentyl-CH2 (adjacent to chain) 30-35

Cyclopentyl-CH2 25-30

Prediction based on general chemical shift values for aldehydes and cycloalkanes.[3][4][5]

Predicted Infrared (IR) Spectroscopy Data
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. Predicted Absorption o
Functional Group Description
Range (cm™?)

Two characteristic weak to

C-H (aldehyde) 2820 - 2850 and 2720 - 2750 edium bands

C=0 (aldehyde) 1720 - 1740 Strong, sharp carbonyl stretch
C-H (aliphatic) 2850 - 3000 Strong C-H stretching

CHz bend ~1465 Medium scissoring vibration

Prediction based on characteristic IR absorption frequencies for aldehydes.[2][3][4]

Predicted Mass Spectrometry (MS) Fragmentation

In electron ionization mass spectrometry (EI-MS), 3-Cyclopentylpropanal is expected to
produce a molecular ion peak (M+) at m/z = 126. The fragmentation pattern will likely be
dominated by cleavages alpha and beta to the carbonyl group and within the cyclopentyl ring.

Expected Fragmentation Pathways:

¢ a-Cleavage: Loss of the formyl radical (-CHO, 29 u) or the hydrogen radical (-H, 1 u) from
the aldehyde group.

o McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral

alkene molecule.

+ Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl group leading to a series
of characteristic losses of Cz2Ha (28 u) and CsHe (42 u).

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid
organic compound like 3-Cyclopentylpropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclopentylpropanal in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube. Add a small
amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift
referencing (0 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required (e.g., 128 or more) due to the lower natural abundance of
13C_

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

o Place a small drop of neat 3-Cyclopentylpropanal directly onto the crystal surface.[6][7]

[8]
e Instrument Setup:

o Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.[8]

o Set the desired spectral range (e.g., 4000-400 cm~1) and resolution (e.g., 4 cm™1).[6]
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Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will
improve the signal-to-noise ratio.[6]

Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation charts or spectral databases.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the neat liquid sample into the mass
spectrometer. For volatile compounds like 3-Cyclopentylpropanal, a direct insertion probe
or gas chromatography (GC) inlet system can be used.[9]

lonization: Utilize electron ionization (EI) as the ionization method. In El, the sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing them to ionize and fragment.[9][10][11]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,
time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret
the fragmentation pattern to elucidate the structure of the molecule.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Spectroscopic Analysis Workflow for 3-Cyclopentylpropanal
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-Cyclopentylpropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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